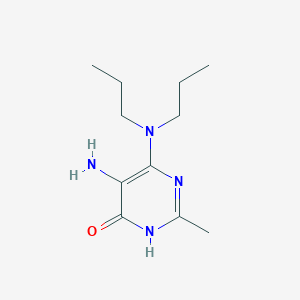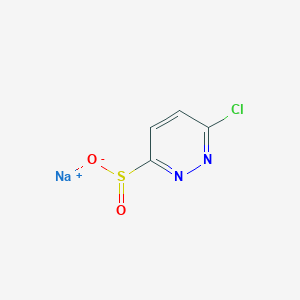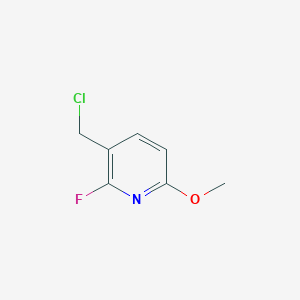
3-(Chloromethyl)-2-fluoro-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-2-fluoro-6-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a methoxy group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-fluoro-6-methoxypyridine typically involves the chloromethylation of 2-fluoro-6-methoxypyridine. One common method includes the reaction of 2-fluoro-6-methoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-2-fluoro-6-methoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
3-(Chloromethyl)-2-fluoro-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2-fluoro-6-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of key biological processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-4-methoxyl-3,5-dimethyl pyridine: Similar in structure but with additional methyl groups.
3-(Chloromethyl)-benzoyl chloride: Contains a benzoyl group instead of a pyridine ring.
Chloromethyl methyl ether: Lacks the fluorine and methoxy groups.
Uniqueness
3-(Chloromethyl)-2-fluoro-6-methoxypyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a fluorine atom and a methoxy group on the pyridine ring enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H7ClFNO |
|---|---|
Poids moléculaire |
175.59 g/mol |
Nom IUPAC |
3-(chloromethyl)-2-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-6-3-2-5(4-8)7(9)10-6/h2-3H,4H2,1H3 |
Clé InChI |
NBTIEYNOAACEHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


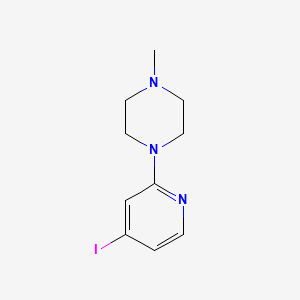
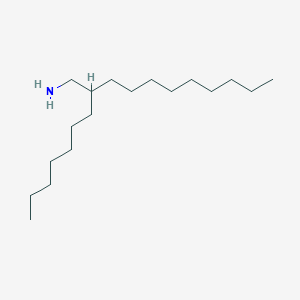
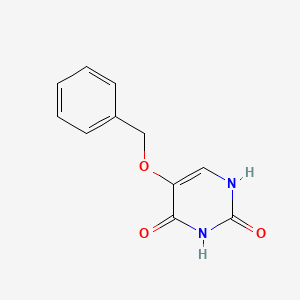
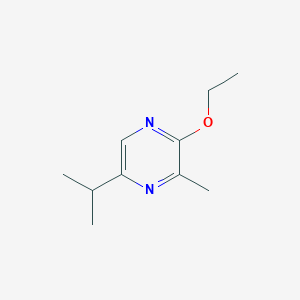
![4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide](/img/structure/B15246609.png)
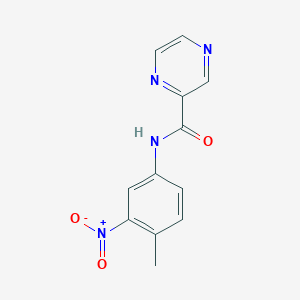
![6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B15246633.png)

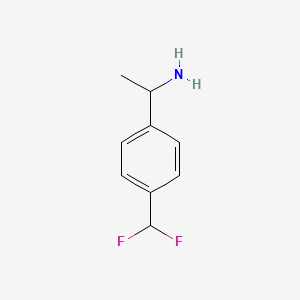

![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione](/img/structure/B15246660.png)
